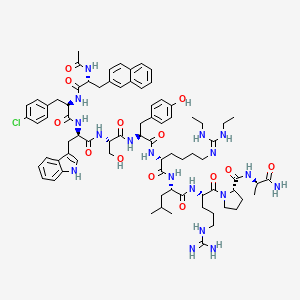

Detirelix

Description

Properties

CAS No. |

89662-30-6 |

|---|---|

Molecular Formula |

C78H105ClN18O13 |

Molecular Weight |

1538.2 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C78H105ClN18O13/c1-7-83-78(84-8-2)86-34-14-13-21-58(68(102)92-60(37-45(3)4)69(103)91-59(22-15-35-85-77(81)82)76(110)97-36-16-23-66(97)75(109)88-46(5)67(80)101)90-71(105)62(40-49-27-32-55(100)33-28-49)94-74(108)65(44-98)96-73(107)64(42-53-43-87-57-20-12-11-19-56(53)57)95-72(106)63(39-48-25-30-54(79)31-26-48)93-70(104)61(89-47(6)99)41-50-24-29-51-17-9-10-18-52(51)38-50/h9-12,17-20,24-33,38,43,45-46,58-66,87,98,100H,7-8,13-16,21-23,34-37,39-42,44H2,1-6H3,(H2,80,101)(H,88,109)(H,89,99)(H,90,105)(H,91,103)(H,92,102)(H,93,104)(H,94,108)(H,95,106)(H,96,107)(H4,81,82,85)(H2,83,84,86)/t46-,58-,59+,60+,61-,62+,63-,64-,65+,66+/m1/s1 |

InChI Key |

OFQNFLLLCMQNEP-MIPXGPCFSA-N |

SMILES |

CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C)NCC |

Isomeric SMILES |

CCNC(=NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C)NCC |

Canonical SMILES |

CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C)NCC |

Other CAS No. |

89662-30-6 |

sequence |

XXWSYXLRPA |

Synonyms |

1-(N-Ac-2-Npa)-2-(4-Cpa)-3-Trp-6-(Et2-hArg)-10-AlaNH2-GnRH detirelix GnRH, N-acetyl-3-(2-naphthyl)-Ala(1)-4-Cl-Phe(2)-Trp(3)-Et2-hArg(6)-AlaNH2(10)- LHRH, (N-Ac-2-Npa)(1)-4-Cpa(2)-Trp(3)-Et2-hArg(6)-AlaNH2(10)- LHRH, N-acetyl-2-naphthylalanyl(1)-4-chlorophenylalanyl(2)-tryptophyl(3)-diethylhomoarginyl(6)-alaninamide(10)- LHRH, N-acetyl-3-(2-naphthyl)-Ala(1)-4-Cl-Phe(2)-Trp(3)-Et2-hArg(6)-AlaNH2(10)- RS 68439 RS-68439 |

Origin of Product |

United States |

Foundational & Exploratory

Detirelix: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Detirelix is a potent, synthetic, small-molecule antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] As a member of the '-relix' class of drugs, its primary mechanism of action involves the direct, competitive blockade of GnRH receptors in the anterior pituitary gland. This action prevents the downstream signaling cascade responsible for the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Consequently, this compound induces a rapid and profound suppression of gonadal sex steroid production, including testosterone and estrogens, without the initial stimulatory surge observed with GnRH agonists. This technical guide provides an in-depth exploration of its molecular interactions, pharmacodynamic effects, and the experimental evidence that defines its mechanism.

Core Mechanism: Competitive Antagonism at the GnRH Receptor

The physiological regulation of the reproductive axis is initiated by the pulsatile release of GnRH from the hypothalamus. GnRH binds to its G-protein coupled receptor (GnRHR) on pituitary gonadotroph cells, triggering a signaling cascade that results in the synthesis and secretion of LH and FSH.[2]

This compound functions by competitively binding to these pituitary GnRH receptors, effectively preventing endogenous GnRH from initiating its biological effects.[3][4] Unlike GnRH agonists, which initially stimulate the receptor before inducing desensitization, this compound provides immediate inhibition, leading to a rapid decrease in circulating gonadotropins and, subsequently, sex hormones.[5][6][7]

The GnRH Receptor Signaling Pathway

The binding of GnRH to its receptor primarily activates the Gαq/11 G-protein. This initiates a cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively. These events are crucial for the transcriptional regulation and release of LH and FSH subunits.[2]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degarelix: a gonadotropin-releasing hormone antagonist for the management of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Degarelix, a new GnRH blocker from Ferring - Ferring Global [ferring.com]

- 6. The efficacy and safety of degarelix: a 12-month, comparative, randomized, open-label, parallel-group phase III study in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Degarelix: a novel gonadotropin-releasing hormone blocker for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Detirelix: A Technical Guide to a Potent GnRH Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detirelix is a potent, synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH). It functions as a competitive antagonist of the GnRH receptor (GnRHR), playing a crucial role in the regulation of the hypothalamic-pituitary-gonadal axis. By blocking the GnRH receptor, Detirellix inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This, in turn, leads to a rapid and reversible suppression of gonadal steroidogenesis, making it a subject of significant interest for various therapeutic applications, including hormone-dependent cancers and disorders of the reproductive system. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

Mechanism of Action

This compound exerts its pharmacological effect by competitively binding to GnRH receptors on pituitary gonadotrope cells.[1] Unlike GnRH agonists, which initially cause a surge in LH and FSH secretion before downregulating the receptors, this compound and other GnRH antagonists produce an immediate and profound blockade of the receptor without an initial stimulatory phase.[2] This direct and competitive antagonism prevents endogenous GnRH from binding and initiating the downstream signaling cascade that leads to the synthesis and release of gonadotropins. The subsequent decrease in circulating LH and FSH levels results in a rapid reduction of testosterone production in males and estrogen in females.[1]

Quantitative Data

Table 1: In Vitro Activity of this compound

| Parameter | Species | Cell Type | Value | Reference |

| ED50 for Histamine Release | Rat | Peritoneal Mast Cells | 0.21 µg/kg | [3] |

Table 2: In Vivo Activity & Toxicity of this compound

| Parameter | Species | Administration Route | Value | Reference |

| ED50 for Hypotensive Activity | Rat | Intravenous | 41 µg/kg | [3] |

| Acute IV Toxicity (Clinical Signs) | Rat | Intravenous | ≥ 0.3 mg/kg | [1] |

| Acute IV Toxicity (Clinical Signs) | Cynomolgus Monkey | Intravenous | ≥ 0.5 mg/kg | [1] |

| Subchronic Toxicity (Reproductive Organ Atrophy) | Rat | Subcutaneous | ≥ 0.4 mg/kg/day | [1] |

| Subchronic Toxicity (Reproductive Organ Atrophy) | Cynomolgus Monkey | Subcutaneous | ≥ 0.2 mg/kg/day | [1] |

Table 3: Pharmacokinetic Parameters of this compound

| Species | Dose | Administration Route | Cmax | t½ (Elimination) | Bioavailability | Reference |

| Sheep | 80 µg/kg | Intratracheal | 9.2 ng/mL | 9.8 ± 1.3 h | 9.8 ± 3.9% | N/A |

| Rat | 300 µg/kg | Intravenous | - | 1.6 h | - | N/A |

| Monkey | 80 µg/kg | Intravenous | - | 7.1 h | - | N/A |

| Monkey | 0.2 mg/kg | Subcutaneous | - | 18.7 h | - | N/A |

| Monkey | 1.0 mg/kg | Subcutaneous | - | 31.6 h | - | N/A |

Experimental Protocols

In Vitro GnRH Receptor Binding Assay (Competitive)

This protocol describes a general method for determining the binding affinity of a test compound like this compound to the GnRH receptor using a competitive radioligand binding assay.

Materials:

-

Receptor Source: Membrane preparations from cells expressing the GnRH receptor (e.g., pituitary cells from rats or a stable cell line like CHO-K1 or HEK293 expressing the human GnRH receptor).

-

Radioligand: A high-affinity radiolabeled GnRH analog (e.g., [125I]-Buserelin, [125I]-Triptorelin).

-

Test Compound: this compound at a range of concentrations.

-

Non-specific Binding Control: A high concentration of a potent unlabeled GnRH agonist or antagonist.

-

Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl or HEPES) containing protease inhibitors and a carrier protein like bovine serum albumin (BSA).

-

Filtration System: A cell harvester and glass fiber filters pre-treated to reduce non-specific binding.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the receptor-containing tissue or cells in a cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, membrane preparation, and radioligand.

-

Non-specific Binding: Non-specific binding control, membrane preparation, and radioligand.

-

Competitive Binding: this compound at various concentrations, membrane preparation, and radioligand.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Efficacy Study: Testosterone Suppression in a Rat Model

This protocol outlines a typical in vivo study to assess the efficacy of this compound in suppressing testosterone levels in male rats.

Materials:

-

Animals: Adult male rats (e.g., Sprague-Dawley).

-

Test Article: this compound formulated in a suitable vehicle for subcutaneous administration.

-

Vehicle Control: The vehicle used to formulate this compound.

-

Blood Collection Supplies: Syringes, needles, and tubes for blood sample collection.

-

Anesthesia: As required for blood collection.

-

Hormone Assay Kits: Validated kits for measuring serum testosterone and LH levels.

Procedure:

-

Acclimatization: Acclimate the rats to the housing conditions for at least one week prior to the study.

-

Grouping and Dosing: Randomly assign the rats to different treatment groups (e.g., vehicle control and different dose levels of this compound). Administer a single subcutaneous injection of the vehicle or this compound.

-

Blood Sampling: Collect blood samples from the rats at various time points post-dosing (e.g., pre-dose, and at several intervals over a period of days or weeks).

-

Hormone Analysis: Process the blood samples to obtain serum and measure the concentrations of testosterone and LH using appropriate assay kits.

-

Data Analysis: Plot the mean serum testosterone and LH concentrations for each group over time. Compare the hormone levels in the this compound-treated groups to the vehicle control group to determine the extent and duration of suppression. Calculate the percentage of testosterone suppression at each time point.

Visualizations

GnRH Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of GnRH to its receptor and the point of inhibition by this compound.

Experimental Workflow: In Vivo Efficacy Study

The diagram below outlines the typical workflow for an in vivo study to evaluate the efficacy of a GnRH antagonist like this compound.

Conclusion

This compound is a potent GnRH antagonist with a clear mechanism of action that leads to rapid and effective suppression of gonadotropins and gonadal steroids. The available preclinical data demonstrate its in vivo activity and provide insights into its pharmacokinetic and toxicological profile. While specific in vitro binding affinity data for this compound remains to be fully disclosed in publicly accessible literature, the provided experimental protocols offer a framework for its further characterization. The diagrams of the signaling pathway and experimental workflow serve as valuable tools for researchers in understanding and investigating the properties of this compound and other GnRH antagonists. Further research and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in various hormone-dependent conditions.

References

- 1. Acute and subchronic toxicity studies with this compound, a luteinizing hormone-releasing hormone antagonist, in the rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Search of the Molecular Mechanisms Mediating the Inhibitory Effect of the GnRH Antagonist Degarelix on Human Prostate Cell Growth | PLOS One [journals.plos.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

Detirelix: A Technical Overview of a Gonadotropin-Releasing Hormone Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Detirelix is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist. By competitively blocking the GnRH receptor in the pituitary gland, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing downstream production of gonadal steroids. This technical guide provides a comprehensive overview of the available scientific and technical information regarding the chemical structure, properties, and mechanism of action of this compound. Due to the limited publicly available data for this compound, this guide also incorporates general principles and methodologies relevant to the study of GnRH antagonists.

Chemical Structure and Properties

This compound is a complex synthetic peptide with the systematic name N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-D-tryptophyl-L-seryl-L-tyrosyl-N6-(diethylcarbamimidoyl)-D-lysyl-L-leucyl-L-arginyl-L-prolyl-D-alaninamide. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₇₈H₁₀₅ClN₁₈O₁₃ | [1][2] |

| Molecular Weight | 1538.24 g/mol | [2] |

| Monoisotopic Weight | 1536.78 Da | [3] |

| Synonyms | RS-68439, (N-Ac-2-Npa)1-(4-Cpa)2-Trp3-(Et2-hArg)6-AlaNH2(10)-LHRH | [1][4] |

| Physical Appearance | Not publicly available | |

| Solubility | Not publicly available | |

| SMILES | CCNC(=NCC)NCCCC--INVALID-LINK--C)C(=O)N--INVALID-LINK--N)C(=O)N1CCC[C@H]1C(=O)N--INVALID-LINK--C(=O)N">C@HNC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)C | [3] |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist of the gonadotropin-releasing hormone receptor (GnRH-R), a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotroph cells.[3] The binding of endogenous GnRH to its receptor typically initiates a signaling cascade that leads to the synthesis and secretion of LH and FSH. This compound, by blocking this binding, prevents the activation of the downstream signaling pathway.

The GnRH receptor is primarily coupled to the Gαq/11 protein. Upon activation, Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately results in the transcription, synthesis, and release of LH and FSH. This compound abrogates this entire process by preventing the initial receptor activation.

Quantitative Data

Publicly available quantitative data for this compound is limited. The following tables summarize the known values.

Table 1: In Vitro Properties of this compound

| Parameter | Species | Value | Reference(s) |

| ED₅₀ for Histamine Release (from peritoneal mast cells) | Rat | 0.21 µg/kg | [5] |

Table 2: Pharmacodynamic Effects of this compound in Humans (Healthy Women)

| Parameter | Time Post-Injection | Mean Suppression (%) | Reference(s) |

| Serum Luteinizing Hormone (LH) | 8 hours | 74 ± 2 | [6] |

| Serum Follicle-Stimulating Hormone (FSH) | 8 hours | 26 ± 3 | [6] |

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Species | Route | Dose | Value | Reference(s) |

| Plasma Elimination Half-life (t½) | Rat | IV | 300 µg/kg | 1.6 hours | [7] |

| Plasma Clearance | Rat | IV | 300 µg/kg | 3.3 ml/min/kg | [7] |

| Plasma Elimination Half-life (t½) | Monkey | IV | 80 µg/kg | 7.1 hours | [7] |

| Plasma Clearance | Monkey | IV | 80 µg/kg | 1.3 ml/min/kg | [7] |

| Plasma Elimination Half-life (t½) | Monkey | SC | 0.2 mg/kg | 18.7 hours | [7] |

| Plasma Elimination Half-life (t½) | Monkey | SC | 1.0 mg/kg | 31.6 hours | [7] |

Experimental Protocols

GnRH Receptor Binding Assay (General Protocol)

A competitive radioligand binding assay would be used to determine the binding affinity of this compound for the GnRH receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the GnRH receptor.

Materials:

-

Cell membranes prepared from a cell line expressing the human GnRH receptor (e.g., HEK293 or CHO cells).

-

A radiolabeled GnRH analog (e.g., [¹²⁵I]-Buserelin).

-

Unlabeled this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA).

-

Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Method:

-

A constant concentration of the radiolabeled GnRH analog is incubated with the GnRH receptor-containing cell membranes in the presence of varying concentrations of unlabeled this compound.

-

The reaction is allowed to reach equilibrium.

-

The mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with cold wash buffer to remove non-specifically bound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vivo Pharmacodynamic Assessment (General Protocol)

This protocol outlines a general approach to assess the in vivo effects of this compound on gonadotropin and steroid hormone levels.

Objective: To evaluate the dose-dependent effect of this compound on serum LH, FSH, and testosterone/estradiol levels in an animal model.

Materials:

-

Mature male or female animal models (e.g., rats, monkeys).

-

This compound formulated for subcutaneous injection.

-

Vehicle control.

-

Blood collection supplies.

-

ELISA or radioimmunoassay kits for LH, FSH, and testosterone/estradiol.

Method:

-

Animals are randomized into treatment groups, including a vehicle control group and multiple dose groups of this compound.

-

A baseline blood sample is collected from each animal.

-

This compound or vehicle is administered via subcutaneous injection.

-

Blood samples are collected at predetermined time points post-dosing (e.g., 1, 2, 4, 8, 24, 48, 72 hours).

-

Serum is separated from the blood samples.

-

Serum concentrations of LH, FSH, and testosterone (in males) or estradiol (in females) are measured using validated immunoassay methods.

-

The data are analyzed to determine the extent and duration of hormone suppression for each dose group compared to the control group.

Synthesis

Detailed, step-by-step protocols for the chemical synthesis of this compound are not publicly available. However, based on its peptide structure, it is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to a solid resin support. The synthesis of the related compound, Degarelix, has been described using both Boc and Fmoc solid-phase chemistry.[1][8][9]

Conclusion

This compound is a potent GnRH antagonist with a clear mechanism of action involving the competitive blockade of the GnRH receptor. The available data, although limited, demonstrates its ability to rapidly suppress gonadotropin and gonadal steroid levels. Further research and publication of detailed experimental data would be necessary to fully elucidate its pharmacological profile and clinical potential. This guide provides a foundational understanding of this compound based on the currently accessible scientific literature.

References

- 1. WO2012055905A1 - Process for the manufacture of degarelix and its intermediates - Google Patents [patents.google.com]

- 2. The efficacy and safety of degarelix: a 12-month, comparative, randomized, open-label, parallel-group phase III study in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. mdpi.com [mdpi.com]

- 7. A novel GnRH antagonist protocol based on LH levels versus traditional flexible GnRH antagonist protocol in PCOS patients undergoing in vitro fertilization: study protocol for a randomized controlled, non-inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US8828938B2 - Method for the manufacture of degarelix - Google Patents [patents.google.com]

- 9. WO2011066386A1 - Process for production of degarelix - Google Patents [patents.google.com]

The Synthesis and Derivatives of Detirelix: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Detirelix is a potent third-generation gonadotropin-releasing hormone (GnRH) antagonist.[1] As a decapeptide, it functions by competitively blocking the GnRH receptor, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This action leads to a rapid and reversible suppression of the hypothalamic-pituitary-gonadal axis. This technical guide provides a comprehensive overview of the synthesis of this compound, explores the landscape of its derivatives, and details its mechanism of action. While specific experimental data for this compound derivatives are limited in publicly available literature, this document consolidates the known information on this compound itself and draws parallels from the synthesis of similar GnRH antagonists to provide a foundational understanding for researchers in the field.

Introduction to this compound

This compound is a synthetic decapeptide with the amino acid sequence [N-Ac-D-Nal(2)1,D-pCl-Phe2,D-Trp3,D-hArg(Et2)6,D-Ala10] GnRH.[2] It is classified as a small molecule drug and a GnRH inhibitor, also referred to as a GnRH receptor modulator or antagonist.[3] Its primary pharmacological effect is the suppression of gonadotropin secretion, which in turn inhibits follicular development and ovulation.[2] Studies have shown that this compound can significantly decrease serum LH and estradiol concentrations.[2]

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇₈H₁₀₅ClN₁₈O₁₃ |

| Monoisotopic Molecular Weight | 1536.78 Da |

| Classification | Gonadotropin-Releasing Hormone (GnRH) Antagonist |

Synthesis of this compound

Experimental Protocol: Representative Solid-Phase Peptide Synthesis

Materials:

-

Fmoc-D-Ala-Wang resin

-

Fmoc-protected amino acids corresponding to the this compound sequence (Fmoc-D-Nal, Fmoc-D-pCl-Phe, Fmoc-D-Trp, Fmoc-L-Ser(tBu), Fmoc-L-Tyr(tBu), Fmoc-D-hArg(Et2), Fmoc-L-Leu, Fmoc-L-Pro)

-

Coupling reagents (e.g., HBTU, HOBt, DIC)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Acetic anhydride

-

Solvents (DMF, DCM)

-

HPLC for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: The Fmoc-D-Ala-Wang resin is swollen in a suitable solvent such as dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated with a coupling reagent (e.g., HBTU/HOBt or DIC) and coupled to the deprotected amino group on the resin-bound peptide. The completion of the coupling reaction is monitored (e.g., by Kaiser test).

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the this compound sequence until the full-length peptide is assembled on the resin.

-

N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, the N-terminus is acetylated using acetic anhydride.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers like triisopropylsilane and water).

-

Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified this compound is characterized by mass spectrometry to confirm its molecular weight and purity.

Synthesis Workflow Diagram

Caption: A generalized workflow for the solid-phase synthesis of this compound.

This compound Derivatives

A thorough review of the scientific literature did not yield specific examples of synthesized this compound derivatives or their structure-activity relationship (SAR) studies. Research in the field of GnRH antagonists has largely focused on newer generations of molecules like Degarelix. However, based on SAR studies of other GnRH antagonists, hypothetical derivatives of this compound could be designed to explore improvements in properties such as:

-

Binding Affinity: Modifications to the amino acids at key positions could enhance the interaction with the GnRH receptor.

-

Solubility and Stability: Introduction of more hydrophilic or sterically hindering residues could improve aqueous solubility and resistance to enzymatic degradation.

-

Pharmacokinetics: Altering the peptide backbone or side chains could modulate the half-life and clearance of the drug.

Future research could involve the substitution of amino acids in the this compound sequence with other natural or unnatural amino acids to investigate the impact on its biological activity.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by acting as a competitive antagonist at the gonadotropin-releasing hormone receptor (GnRH-R) in the anterior pituitary gland. By binding to the receptor without activating it, this compound prevents the endogenous GnRH from binding and stimulating the release of LH and FSH. This leads to a rapid decrease in the circulating levels of these gonadotropins, which in turn suppresses the production of gonadal steroids like estrogen and testosterone.

GnRH Antagonist Signaling Pathway

Caption: Signaling pathway of GnRH and the antagonistic action of this compound.

Conclusion

This compound remains a significant molecule in the study of GnRH antagonists. While detailed protocols for its synthesis and information on its derivatives are not widely published, the foundational knowledge of its structure and mechanism of action provides a strong basis for further research. The application of modern peptide synthesis techniques, guided by the principles of structure-activity relationships observed in similar compounds, holds the potential for the development of novel this compound derivatives with enhanced therapeutic profiles. Further investigation into the synthesis and biological evaluation of such derivatives is warranted to fully explore the therapeutic potential of this class of compounds.

References

The Pharmacokinetics and Pharmacodynamics of Detirelix: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detirelix is a potent, long-acting synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH). It functions as a competitive antagonist to the GnRH receptor, playing a crucial role in the modulation of the hypothalamic-pituitary-gonadal axis. By inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, this compound effectively suppresses gonadal steroidogenesis. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, based on available preclinical and clinical data.

Mechanism of Action

This compound exerts its pharmacological effects through competitive antagonism of GnRH receptors located on the surface of gonadotrope cells in the anterior pituitary gland. Unlike GnRH agonists, which initially cause a surge in LH and FSH release before downregulating the receptors, this compound produces an immediate and dose-dependent inhibition of gonadotropin secretion without an initial stimulatory phase. This direct blockade leads to a rapid reduction in the synthesis and release of LH and FSH, which in turn decreases the production of gonadal hormones such as estrogen and progesterone in females.

Signaling Pathway

The binding of this compound to the GnRH receptor competitively blocks the binding of endogenous GnRH, thereby inhibiting the G-protein-coupled signaling cascade that leads to gonadotropin release.

Pharmacokinetics

Comprehensive human pharmacokinetic data for this compound is limited in the public domain. The available data is primarily derived from animal studies.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Following subcutaneous administration in monkeys, this compound exhibits a prolonged absorption phase, with long plasma half-lives suggesting the formation of a depot at the injection site. In unanesthetized sheep, this compound is systemically absorbed after intratracheal instillation or aerosol administration, with a bioavailability of approximately 9.8%.

-

Metabolism: In rats, this compound undergoes enzymatic hydrolysis. A major metabolite identified in rat bile is the 1-4 tetrapeptide fragment, resulting from the cleavage of the Ser4-Tyr5 peptide bond.

-

Excretion: Biliary excretion is the primary route of elimination in both rats and monkeys, with less than 10% of the drug being excreted renally.

Quantitative Pharmacokinetic Data (Animal Studies)

| Species | Route | Dose | t½ (elimination) | Clearance | Cmax | Tmax | Bioavailability | Reference |

| Rat | IV | 300 µg/kg | 1.6 hr | 3.3 ml/min/kg | - | - | - | |

| Monkey | IV | 80 µg/kg | 7.1 hr | 1.3 ml/min/kg | - | - | - | |

| Monkey | SC | 0.2 mg/kg | 18.7 hr | - | - | - | - | |

| Monkey | SC | 1.0 mg/kg | 31.6 hr | - | - | - | - | |

| Sheep | IV | 30 µg/kg | 7.2 ± 2.9 hr | - | - | - | - | |

| Sheep | Intratracheal | 80 µg/kg | 9.8 ± 1.3 hr | - | 9.2 ng/ml | 2 hr | 9.8 ± 3.9% |

Pharmacodynamics

Clinical studies in humans have demonstrated the potent suppressive effects of this compound on the pituitary-ovarian axis.

Hormonal Suppression in Healthy Women

A study involving healthy women who received 5 mg of this compound subcutaneously every other day for 27 days showed significant hormonal suppression.

| Hormone | Time to Onset/Maximal Effect | Extent of Suppression | Reference |

| LH | Suppression within 2 hours; Maximal suppression at 8 hours | 74 ± 2% | |

| FSH | Maximal suppression within 8 hours | 26 ± 3% | |

| Estrogen | Significant decrease | Lower than untreated controls | |

| Progesterone | Significant decrease | Lower than untreated controls |

Following the cessation of treatment, pituitary-ovarian function rapidly recovered, with an LH surge observed 10-16 days after the last injection, leading to ovulation.

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. The following methodologies are summarized from the available literature.

Clinical Pharmacodynamic Study in Healthy Women

-

Objective: To assess the ability of this compound to suppress gonadotropin secretion and inhibit follicular development and ovulation.

-

Subjects: Six healthy women with normal menstrual cycles.

-

Methodology:

-

Subcutaneous administration of 5 mg this compound every other day for 27 days.

-

Serial blood sampling to measure serum concentrations of LH, FSH, estrogen, and progesterone.

-

Monitoring of follicular development and ovulation.

-

-

Reference:

Preclinical Pharmacokinetic Studies

-

Objective: To determine the disposition of this compound in rats and monkeys.

-

Subjects: Rats and monkeys.

-

Methodology:

-

Administration of single intravenous or subcutaneous doses of this compound.

-

Collection of plasma and bile samples at various time points.

-

Analysis of this compound and its metabolites in the collected samples.

-

-

Reference:

Experimental Workflow for a Clinical Pharmacodynamic Study

Detirelix: A Technical Chronicle of a Pioneering GnRH Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Detirelix, a potent, second-generation gonadotropin-releasing hormone (GnRH) antagonist, emerged from the pioneering research efforts at Syntex Research in the late 1980s and early 1990s. As a decapeptide analog of native GnRH, this compound was rationally designed to competitively block the GnRH receptor in the pituitary gland, thereby inducing a rapid and reversible suppression of gonadotropin (luteinizing hormone and follicle-stimulating hormone) secretion. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and development timeline.

Introduction: The Quest for Direct Gonadotropin Suppression

The discovery of Gonadotropin-Releasing Hormone (GnRH) revolutionized reproductive endocrinology, offering a new target for therapeutic intervention in a range of hormone-dependent conditions. While early therapeutic strategies focused on GnRH agonists, which induce a paradoxical suppression of gonadotropins after an initial stimulatory flare, the direct and immediate inhibitory action of GnRH antagonists represented a significant therapeutic advance. This compound was a key player in this second wave of GnRH analog development.

Discovery and Development History

This compound, chemically identified as [N-Ac-D-Nal(2)1,D-pCl-Phe2,D-Trp3,D-hArg(Et2)6,D-Ala10]GnRH and also known by its research code RS-68439, was developed by Syntex Research.[1] The strategic chemical modifications to the native GnRH decapeptide backbone were aimed at enhancing receptor binding affinity and metabolic stability while minimizing the histamine-releasing side effects that plagued first-generation antagonists.

While the names of the lead scientists are not extensively documented in the readily available literature, the development of this compound was a part of a broader effort at Syntex to create potent and safe GnRH antagonists. The research culminated in clinical investigations in the early 1990s to evaluate its efficacy and safety in humans.

Development Timeline:

Caption: A simplified timeline illustrating the key stages in the development of this compound.

Mechanism of Action: Competitive Antagonism of the GnRH Receptor

This compound functions as a competitive antagonist at the GnRH receptor in the anterior pituitary gland. By binding to the receptor without activating it, this compound prevents endogenous GnRH from stimulating the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a rapid decrease in circulating gonadotropin levels and, consequently, a suppression of gonadal steroidogenesis.

Signaling Pathway:

Caption: The GnRH signaling pathway and the inhibitory action of this compound.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical Pharmacokinetic Parameters of this compound

| Species | Dose | Route of Administration | Elimination Half-life (t½) |

| Rat | 40 mg/kg | Subcutaneous | Not specified |

| Monkey | 40 mg/kg | Subcutaneous | Not specified |

Table 2: Clinical Efficacy of this compound in Healthy Women

| Parameter | Baseline (Mean ± SEM) | Post-treatment (Mean ± SEM) | % Suppression (Maximal) |

| Serum LH | Not specified | Significantly lower (p < 0.001) | 74% ± 2% |

| Serum FSH | Not specified | Not statistically different | 26% ± 3% |

| Serum Estradiol | 165 ± 15 pmol/L | 70 ± 11 pmol/L (at 24h) | Not specified |

| Serum Progesterone | Not specified | Significantly lower (p < 0.001) | Not specified |

Data from a study in six healthy women receiving subcutaneous injections of this compound.[1]

Experimental Protocols

Clinical Efficacy Study in Healthy Women (Abbreviated Protocol)

A study was conducted to assess the ability of this compound to suppress gonadotropin secretion and inhibit follicular development.[1]

Experimental Workflow:

Caption: A simplified workflow for the clinical evaluation of this compound in healthy women.

Methodology:

-

Subjects: Six healthy women with regular menstrual cycles.

-

Treatment: Subcutaneous injections of this compound.

-

Blood Sampling: Frequent blood samples were collected over the treatment period.

-

Hormone Analysis: Serum concentrations of LH, FSH, estradiol, and progesterone were determined using immunoassays.

-

Statistical Analysis: Hormone levels before and during treatment were compared using appropriate statistical tests.

Preclinical Acute Toxicity Studies (Abbreviated Protocol)

Acute toxicity studies were performed in rats and monkeys to assess the safety profile of this compound.

Methodology:

-

Animals: Rats and monkeys.

-

Administration: Single subcutaneous or intravenous doses of this compound.

-

Observation: Animals were monitored for clinical signs of toxicity and local reactions at the injection site.

-

Parameters: Observations included changes in appearance, behavior, and physiological functions.

Synthesis

While a detailed step-by-step synthesis protocol for this compound is not publicly available, it was synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support. The synthesis would have involved the use of specialized, non-proteinogenic amino acids characteristic of GnRH antagonists, such as D-Nal, D-pCl-Phe, D-Trp, and D-hArg(Et2).

Conclusion

This compound represented a significant step in the development of GnRH antagonists, demonstrating potent and rapid suppression of the pituitary-gonadal axis. The clinical and preclinical data available highlight its intended therapeutic potential in hormone-dependent conditions. Although it did not ultimately become a marketed drug, the research and development of this compound contributed valuable knowledge to the field of reproductive endocrinology and paved the way for the development of subsequent generations of GnRH antagonists with improved safety and efficacy profiles. This technical guide provides a consolidated resource for researchers and professionals interested in the history and science of GnRH analog development.

References

Detirelix: A Technical Guide to its Biological Activities and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Detirelix is a potent, early-generation, synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH). It functions as a competitive antagonist of the GnRH receptor (GnRH-R), a key regulator of the reproductive endocrine system. By blocking the GnRH-R in the anterior pituitary gland, this compound rapidly and reversibly inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, leads to a profound suppression of gonadal steroidogenesis, resulting in decreased levels of testosterone in males and estrogen in females. This technical guide provides an in-depth overview of the biological activities, molecular targets, and available quantitative data for this compound. It also details the experimental protocols for key assays used to characterize its function and includes visualizations of the relevant signaling pathways and experimental workflows.

Core Biological Activity: GnRH Receptor Antagonism

The primary and most well-characterized biological activity of this compound is its competitive antagonism of the gonadotropin-releasing hormone receptor (GnRH-R). The GnRH-R is a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrope cells.[1]

Mechanism of Action

Unlike GnRH agonists which initially stimulate the GnRH-R before inducing downregulation, this compound directly binds to the receptor without activating it.[1] This competitive inhibition prevents endogenous GnRH from binding and initiating the downstream signaling cascade responsible for gonadotropin release. The immediate blockade of the GnRH-R leads to a rapid reduction in the secretion of both LH and FSH from the anterior pituitary.

Downstream Physiological Effects

The suppression of LH and FSH secretion by this compound has significant downstream physiological consequences:

-

In Females: Inhibition of LH and FSH disrupts the normal menstrual cycle, preventing follicular development, ovulation, and the production of estrogen and progesterone.[2]

-

In Males: Reduced LH levels lead to a rapid decrease in testosterone production by the Leydig cells in the testes.

Molecular Target: The GnRH Receptor Signaling Pathway

The molecular target of this compound is the GnRH receptor. Upon activation by endogenous GnRH, the receptor primarily couples to Gαq/11 G-proteins, initiating a well-defined signaling cascade. This compound blocks this pathway at the initial receptor-ligand binding step.

Quantitative Data

Effects on Gonadotropin and Steroid Hormone Levels

A clinical study in women with normal menstrual cycles provides quantitative insight into the in vivo biological activity of this compound.

| Parameter | Treatment Details | Observation | Time to Effect |

| Luteinizing Hormone (LH) | 5 mg this compound administered subcutaneously every other day for 27 days | 74 ± 2% decrease from baseline | Within 8 hours of the initial injection |

| Follicle-Stimulating Hormone (FSH) | 5 mg this compound administered subcutaneously every other day for 27 days | 26 ± 3% decrease from baseline | Within 8 hours of the initial injection |

| Estradiol (E2) | 5 mg this compound administered subcutaneously every other day for 27 days | Decrease from 165 ± 15 to 70 ± 11 pmol/L | Within 24 hours of the initial injection |

Table 1: Summary of the effects of this compound on hormone levels in women. Data from a clinical study where this compound was administered to six women with normal menstrual cycles.[2]

Off-Target Activity: Histamine Release

This compound, like other early-generation GnRH antagonists, has been shown to induce histamine release, which can lead to localized skin reactions.

| Compound | ED50 for Histamine Release (from rat peritoneal cells) |

| This compound | 0.21 µg/kg |

| RS-26306 (Ganirelix precursor) | 17.8 µg/kg |

Table 2: Comparative in-vitro histamine release potential of this compound.[3]

Experimental Protocols

Clinical Evaluation of Hormonal Suppression

This protocol outlines the methodology used in a clinical trial to assess the effect of this compound on gonadotropin and steroid hormone levels.

Methodology:

-

Subject Selection: Healthy female volunteers with regular menstrual cycles are recruited for the study.

-

Baseline Assessment: Prior to treatment, baseline blood samples are collected to determine normal levels of LH, FSH, estradiol, and progesterone.

-

Drug Administration: this compound is administered via subcutaneous injection at a specified dose and frequency for a defined treatment period.[2]

-

Hormone Monitoring: Blood samples are collected at regular intervals throughout the treatment period to measure changes in hormone concentrations.

-

Hormone Analysis: Serum hormone levels are quantified using validated immunoassays, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Post-Treatment Observation: Following the cessation of treatment, subjects are monitored to assess the time to recovery of normal pituitary-ovarian function.[2]

In Vitro Histamine Release Assay

This protocol describes a common method to evaluate the potential of a compound to induce histamine release from mast cells.

Methodology:

-

Mast Cell Isolation: Peritoneal mast cells are isolated from laboratory animals, typically rats.

-

Cell Incubation: The isolated mast cells are incubated in a buffered solution with varying concentrations of this compound.

-

Controls: A positive control (a known histamine-releasing agent like compound 48/80) and a negative control (buffer alone) are included in the experiment.

-

Sample Processing: After incubation, the cells are pelleted by centrifugation, and the supernatant is collected.

-

Histamine Quantification: The amount of histamine released into the supernatant is measured using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with fluorometric detection.[4]

-

Data Analysis: The percentage of total histamine released is calculated for each concentration of this compound, and the effective dose for 50% release (ED50) is determined.[3]

Summary and Conclusion

This compound is a potent GnRH receptor antagonist that effectively suppresses the hypothalamic-pituitary-gonadal axis. Its primary biological activity is the competitive blockade of the GnRH receptor, leading to a rapid and reversible decrease in gonadotropin and sex steroid levels. While specific in vitro binding affinity data for this compound is not widely published, its in vivo efficacy has been demonstrated through clinical studies. An important off-target effect of this compound is its potential to induce histamine release. The information and protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals working with or interested in GnRH antagonists. Further research to fully characterize the binding kinetics and explore potential additional biological activities of this compound would be beneficial.

References

- 1. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Detirelix: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Detirelix, a peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. While specific quantitative binding and functional data for this compound are not extensively available in public literature, this document outlines its established mechanism of action and details the standard experimental protocols used to characterize compounds in this class.

Introduction and Mechanism of Action

This compound is a synthetic decapeptide analog of GnRH.[1] As a member of the '-relix' class of drugs, it functions as a GnRH inhibitor or antagonist.[2] Unlike GnRH agonists which initially stimulate and then downregulate the receptor, antagonists like this compound provide immediate and reversible suppression by competitively blocking the GnRH receptor in the anterior pituitary gland.[3][4] This blockade prevents the binding of endogenous GnRH, thereby inhibiting the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4][5] The subsequent reduction in gonadotropins leads to a rapid decrease in the production of gonadal steroid hormones, such as testosterone and estrogen.[4][6] This mechanism makes GnRH antagonists valuable therapeutic agents for managing hormone-dependent conditions.[4][6]

GnRH Receptor Signaling Pathway and Antagonist Action

The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway.[3] Binding of endogenous GnRH activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These signaling events culminate in the synthesis and release of LH and FSH.

This compound, as a competitive antagonist, binds to the GnRH receptor but does not activate it, thereby preventing the initiation of this downstream signaling cascade.

Quantitative In Vitro Pharmacology

The in vitro potency of a GnRH antagonist is assessed through receptor binding and functional assays to determine its binding affinity (Ki) and functional inhibition (IC50).[3] While specific, peer-reviewed Ki or IC50 values for this compound are not readily found in public databases, the table below presents representative data for other well-characterized GnRH antagonists to provide a comparative context for the expected potency of such compounds.[3]

| Antagonist | Type | Assay Type | Cell Line | Potency Metric | Value |

| Relugolix | Non-peptide | Radioligand Binding | CHO cells | IC50 | 0.33 nM |

| Cetrorelix | Peptide | Radioligand Binding | - | IC50 | 1.21 nM |

| Elagolix | Non-peptide | Radioligand Binding | - | Kd | 54 pM |

| Linzagolix | Non-peptide | Ca2+ Flux Assay | HEK293 cells | IC50 | 36.7 nM |

| Table 1: Representative In Vitro Potency of Various GnRH Antagonists. This data is provided for comparative purposes to illustrate the typical range of potencies for this drug class.[3] |

Experimental Protocols

Detailed below are standard methodologies for the in vitro characterization of GnRH antagonists like this compound.

This assay quantifies the ability of an unlabeled antagonist (e.g., this compound) to displace a radiolabeled ligand from the GnRH receptor, allowing for the determination of its binding affinity (Ki).[3]

Objective: To determine the IC50 and Ki value of this compound.

Materials:

-

Cells: A stable cell line expressing the human GnRH receptor (e.g., CHO or HEK293 cells).[3]

-

Radioligand: A high-affinity, radiolabeled GnRH antagonist (e.g., 125I-labeled Cetrorelix).

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: Tris-based buffer with protease inhibitors.

-

Instrumentation: Scintillation counter or gamma counter.

Methodology:

-

Membrane Preparation: Culture GnRH receptor-expressing cells to high density. Harvest the cells, lyse them via hypotonic shock, and homogenize to isolate cell membranes. Centrifuge and resuspend the membrane pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Competitive Binding: Add serial dilutions of this compound (the competitor) to the wells. Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled GnRH agonist).

-

Incubation: Add the cell membrane preparation to all wells. Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Separation: Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to separate bound from free radioligand.

-

Detection: Allow filters to dry, add scintillation fluid, and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

This assay measures the ability of an antagonist to block the GnRH-induced increase in intracellular calcium, providing a measure of its functional potency.[3]

Objective: To determine the functional inhibitory potency (IC50) of this compound.

Materials:

-

Cells: A stable cell line expressing the human GnRH receptor (e.g., HEK293 cells).[3]

-

Calcium Indicator Dye: A fluorescent dye that binds to calcium (e.g., Fura-2 AM or Fluo-4 AM).

-

Agonist: A known GnRH receptor agonist (e.g., Leuprolide).

-

Test Compound: this compound, serially diluted.

-

Instrumentation: A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Methodology:

-

Cell Plating: Seed GnRHR-expressing cells into a 96-well, black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Remove culture medium and load the cells with a calcium-sensitive fluorescent dye for 60 minutes at 37°C.

-

Antagonist Pre-incubation: Wash the cells with assay buffer. Add serial dilutions of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

Agonist Stimulation: Place the plate in the fluorescence reader. Measure baseline fluorescence.

-

Signal Detection: Use the instrument's injector to add a fixed concentration of a GnRH agonist (at its EC80) to all wells simultaneously. Immediately measure the resulting change in fluorescence intensity over time.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition (relative to the agonist-only control) against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the functional IC50 value.

Conclusion

This compound functions as a direct, competitive antagonist of the GnRH receptor, effectively blocking the downstream signaling cascade that leads to gonadotropin release. The characterization of its in vitro pharmacology relies on standard, robust methods including competitive radioligand binding assays to determine binding affinity and cell-based functional assays, such as calcium mobilization, to quantify its inhibitory potency. These assays are fundamental for establishing the pharmacological profile of this compound and other GnRH antagonists in drug development and research settings.

References

- 1. Inhibition of follicular development by a potent antagonistic analog of gonadotropin-releasing hormone (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. benchchem.com [benchchem.com]

- 4. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are the therapeutic candidates targeting GnRHR? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

Detirelix Receptor Binding Affinity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detirelix is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist.[1] Like other GnRH antagonists, its primary mechanism of action is the competitive blockade of GnRH receptors in the anterior pituitary gland.[2] This inhibition prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid and reversible suppression of gonadal sex hormone production. This technical guide provides an in-depth analysis of the receptor binding characteristics of GnRH antagonists, with a focus on the principles and methodologies used to determine their affinity for the GnRH receptor. While specific quantitative binding affinity data for this compound was not available in the public domain at the time of this review, this guide will utilize data from other well-characterized GnRH antagonists, such as Degarelix and Cetrorelix, to provide a comprehensive understanding of the topic.

Quantitative Receptor Binding Affinity of GnRH Antagonists

The binding affinity of a ligand to its receptor is a critical parameter in drug development, as it often correlates with the potency of the drug. This affinity is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower Kᵢ or IC₅₀ value indicates a higher binding affinity.

The following table summarizes the receptor binding affinity for representative GnRH antagonists. It is important to note that these values can vary depending on the specific experimental conditions, such as the cell type, radioligand used, and assay buffer composition.

| Compound | Receptor | Assay Type | Parameter | Value (nM) |

| Degarelix | Human GnRH Receptor | Competitive Binding | IC₅₀ | 3[3] |

| Cetrorelix | Human GnRH Receptor | Competitive Binding | IC₅₀ | 1.21[4] |

| Cetrorelix | Murine cells expressing human GnRH Receptor | Receptor Binding | Kᵈ | 0.2 |

IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro. Kᵈ: The equilibrium dissociation constant, a measure of the affinity of a ligand for its receptor.

Experimental Protocols: Determining Receptor Binding Affinity

The determination of receptor binding affinity is a cornerstone of pharmacological research. A common and robust method for this is the competitive radioligand binding assay.

Principle of the Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand from its receptor. The radiolabeled ligand has a known high affinity for the receptor. By incubating the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor, a competition curve can be generated. From this curve, the IC₅₀ of the competitor can be determined, which is the concentration of the competitor that displaces 50% of the specifically bound radiolabeled ligand. The Kᵢ can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Generalized Protocol for a Competitive Radioligand Binding Assay for the GnRH Receptor

-

Preparation of Receptor Source:

-

Cell membranes expressing the GnRH receptor are prepared from a suitable source, such as pituitary tissue or a cell line engineered to overexpress the receptor (e.g., HEK293 cells).

-

The tissue or cells are homogenized in a buffered solution and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard protein assay (e.g., Bradford or BCA).

-

-

Radioligand and Competitor Preparation:

-

A suitable radiolabeled GnRH analog (e.g., a radioiodinated GnRH agonist or antagonist) is diluted to a working concentration in the assay buffer.

-

The unlabeled competitor (e.g., this compound or another GnRH antagonist) is prepared in a series of dilutions to cover a wide concentration range.

-

-

Assay Incubation:

-

The assay is typically performed in microtiter plates.

-

To each well, the following are added in order:

-

Assay buffer

-

Unlabeled competitor at various concentrations (or buffer for total binding, and a high concentration of an unlabeled ligand for non-specific binding)

-

Radiolabeled ligand at a fixed concentration

-

Receptor membrane preparation

-

-

The plate is incubated at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

After incubation, the bound and free radioligand must be separated. A common method is rapid vacuum filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the free radioligand passes through.

-

The filters are washed quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Quantification of Bound Radioactivity:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

-

The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of the radiolabeled ligand and Kᵈ is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

GnRH Receptor Signaling Pathway

The GnRH receptor is a G-protein coupled receptor (GPCR). Upon binding of the endogenous ligand, GnRH, the receptor activates a signaling cascade that leads to the synthesis and release of LH and FSH. GnRH antagonists like this compound competitively block this binding, thereby inhibiting the downstream signaling.

Caption: GnRH receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Competitive Binding Assay

The following diagram outlines the key steps in a typical competitive radioligand binding assay.

Caption: Workflow of a competitive radioligand binding assay.

Conclusion

References

Preclinical Studies of Detirelix: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detirelix is a potent gonadotropin-releasing hormone (GnRH) antagonist that has been evaluated in a number of preclinical studies to determine its pharmacological, pharmacokinetic, and toxicological profile. As a GnRH antagonist, this compound competitively binds to and blocks the GnRH receptors in the anterior pituitary gland. This action inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid and reversible suppression of gonadal hormones, including testosterone and estrogen.[1] This technical guide provides a comprehensive overview of the key preclinical findings for this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Core Mechanism of Action: GnRH Receptor Antagonism

This compound exerts its pharmacological effect by acting as a competitive antagonist at the gonadotropin-releasing hormone receptor (GnRHR), a G-protein coupled receptor (GPCR) located on gonadotrope cells in the anterior pituitary.[2] By binding to the GnRHR, this compound prevents the endogenous GnRH from initiating the downstream signaling cascade that leads to the synthesis and secretion of LH and FSH. This blockade results in a rapid decrease in the circulating levels of these gonadotropins, which in turn suppresses the production of sex steroids by the gonads.

Signaling Pathway of GnRH Receptor Antagonism by this compound

The binding of GnRH to its receptor typically activates the Gαq/11 protein, leading to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in the synthesis and release of LH and FSH. This compound, by blocking the GnRH binding site, prevents the initiation of this signaling pathway.

Toxicology Studies

A series of acute and subchronic toxicology studies have been conducted to evaluate the safety profile of this compound in rats and cynomolgus monkeys.

Experimental Protocols

While detailed, step-by-step protocols are not fully available in the public domain, the general methodologies are summarized below.

Acute Toxicity Studies:

Subchronic Toxicity Studies:

-

Parameters Monitored: Clinical signs, body weight, and at necropsy, reproductive organ morphology.[3][4] In some studies, the potential for reversal of effects was also assessed.[3][4]

Quantitative Toxicology Data

The following tables summarize the key quantitative findings from the toxicology studies.

Table 1: Acute Toxicity of this compound

| Species | Route | Dose | Observed Clinical Signs | Reference |

| Rat | IV | ≥ 0.3 mg/kg | Lethargy, edema, cyanosis, pallor, red ears | [3][4] |

| Monkey | IV | ≥ 0.5 mg/kg | Lethargy, facial flushing | [3][4] |

Table 2: Subchronic Toxicity of this compound (Daily SC Injection)

| Species | Dose | Key Findings | Reference |

| Rat | ≥ 0.4 mg/kg/day | Atrophy of reproductive organs, inhibition of spermatogenesis, decreased body weight gain in males, increased body weight gain in females | [3][4] |

| ≥ 2.0 mg/kg/day | Morbidity and/or mortality | [3][4] | |

| Monkey | ≥ 0.2 mg/kg/day | Atrophy of reproductive organs, inhibition of ovulation, decreased body weight gain | [3][4] |

Pharmacokinetic Studies

Pharmacokinetic parameters of this compound have been evaluated in rats, monkeys, and sheep.

Experimental Protocols

Detailed analytical methods are not fully described in the available literature. However, the general approach involved the administration of this compound via various routes and subsequent analysis of plasma concentrations over time.

General Methodology:

-

Administration: Intravenous, subcutaneous, and intratracheal instillation.[5][6]

-

Sample Analysis: Plasma concentrations of this compound were measured at various time points to determine pharmacokinetic parameters. The primary metabolite, a 1-4 tetrapeptide fragment, was identified in rat bile.[5]

Quantitative Pharmacokinetic Data

Table 3: Pharmacokinetic Parameters of this compound

| Species | Route | Dose | Elimination Half-life (t½) | Mean Residence Time (MRT) | Bioavailability | Reference |

| Rat | IV | 300 µg/kg | 1.6 hours | - | - | [5] |

| Monkey | IV | 80 µg/kg | 7.1 hours | - | - | [5] |

| Sheep | IV | 30 µg/kg | 7.2 ± 2.9 hours | 2.7 ± 0.8 hours | - | [6] |

| Intratracheal | 80 µg/kg | 9.8 ± 1.3 hours | 10.3 ± 2.0 hours | 9.8 ± 3.9% | [6] |

Experimental Workflows

The following diagrams illustrate generalized workflows for preclinical toxicology and pharmacokinetic studies of a GnRH antagonist like this compound.

Summary and Conclusion

The preclinical data for this compound demonstrate its potent activity as a GnRH antagonist, leading to a rapid and profound suppression of the pituitary-gonadal axis. Toxicology studies in rats and monkeys have identified the primary effects as being related to its pharmacological action on reproductive organs, with some acute, dose-dependent side effects such as lethargy and flushing also noted.[3][4] Pharmacokinetic evaluations have shown a relatively short half-life after intravenous administration in rats and monkeys, with a longer half-life observed in sheep following intratracheal delivery.[5][6] The primary route of elimination appears to be through biliary excretion.[5]

While the available literature provides a solid overview of the preclinical profile of this compound, it is important to note that comprehensive, detailed experimental protocols and exhaustive quantitative data are not fully accessible in the public domain. The information presented in this guide is based on the published scientific literature and aims to provide a thorough summary for research and drug development professionals. Further detailed information would likely be contained within internal study reports or regulatory filings.

References

- 1. medwinpublisher.org [medwinpublisher.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Acute and subchronic toxicity studies with this compound, a luteinizing hormone-releasing hormone antagonist, in the rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. FDA recommendations for preclinical testing of gonadotropin releasing hormone (GnRH) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Detirelix: Application Notes and Protocols for In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detirelix is a potent, synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] By competitively blocking the GnRH receptor in the pituitary gland, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid and reversible suppression of gonadal steroid production.[1][2][3] These characteristics make it a valuable tool for investigating the roles of the hypothalamic-pituitary-gonadal (HPG) axis in various physiological and pathological processes. This document provides detailed application notes and experimental protocols for the in vivo use of this compound in preclinical research models.

Mechanism of Action

This compound acts as a competitive antagonist at the GnRH receptors on pituitary gonadotropes. This blockade prevents endogenous GnRH from stimulating the synthesis and release of LH and FSH. The subsequent decrease in circulating gonadotropins leads to reduced steroidogenesis in the gonads (testosterone in males, and estrogen and progesterone in females).

Signaling Pathway

Caption: this compound blocks the GnRH receptor, inhibiting downstream signaling.

Data Presentation

Pharmacokinetic Parameters of this compound

| Species | Route | Dose | T½ (Elimination Half-life) | Cmax | Tmax | Bioavailability | Reference |

| Rat | IV | 300 µg/kg | 1.6 hr | - | - | - | [4] |

| Monkey | IV | 80 µg/kg | 7.1 hr | - | - | - | [4] |

| Monkey | SC | 0.2 mg/kg | 18.7 hr | - | - | - | [4] |

| Monkey | SC | 1.0 mg/kg | 31.6 hr | - | - | - | [4] |

| Sheep | IT | 80 µg/kg | 9.8 ± 1.3 hr | 9.2 ng/mL | 2 hr | 9.8 ± 3.9% | [5] |

| Sheep | IV | 30 µg/kg | 7.2 ± 2.9 hr | - | - | - | [5] |

IV: Intravenous, SC: Subcutaneous, IT: Intratracheal

In Vivo Dose-Response and Toxicological Data

| Species | Route | Dose | Observation | Reference |

| Rat | IV | ≥ 0.3 mg/kg | Single dose: lethargy, edema, cyanosis, pallor, red ears. | [1][3] |

| Rat | IV | 0.5, 1, 2 mg/kg | Deaths observed at all doses. | [6] |

| Rat | SC | ≥ 0.4 mg/kg/day | Subchronic: atrophy of reproductive organs, inhibition of spermatogenesis, decreased body weight gain in males, increased body weight gain in females. | [1][3] |

| Rat | SC | ≥ 2.0 mg/kg/day | Subchronic: morbidity and/or mortality. | [1][3] |

| Rat | SC | 1, 5, 15, 40 mg/kg | Single dose: local skin irritation. Systemic toxicity (collapse, cyanosis, labored respiration) only at 40 mg/kg. | [6] |

| Monkey | IV | ≥ 0.5 mg/kg | Single dose: lethargy, facial flushing. | [1][3] |

| Monkey | SC | ≥ 0.2 mg/kg/day | Subchronic: atrophy of reproductive organs, inhibition of ovulation, decreased body weight gain. | [1][3] |

Experimental Protocols

General Protocol for In Vivo Efficacy and Toxicology Studies in Rodents

This protocol is a synthesized guideline based on published toxicology and pharmacology studies.[1][3][4]

1. Materials:

-

This compound (lyophilized powder)

-

Sterile vehicle for reconstitution (e.g., sterile water for injection, saline, or as specified by the manufacturer)

-

Syringes and needles (appropriate gauge for subcutaneous or intravenous injection)

-

Animal model (e.g., Sprague-Dawley rats)

-

Equipment for blood collection (e.g., capillary tubes, collection tubes with appropriate anticoagulant)

-

Centrifuge

-

Hormone assay kits (e.g., ELISA kits for LH, FSH, testosterone/estradiol)

2. Animal Handling and Acclimatization:

-

House animals in a controlled environment (temperature, humidity, light-dark cycle) for at least one week prior to the experiment for acclimatization.

-

Provide ad libitum access to food and water.

-

All procedures should be approved by the institution's Animal Care and Use Committee.

3. Preparation of this compound Solution:

-

Reconstitute lyophilized this compound with the appropriate sterile vehicle to the desired stock concentration.

-

Further dilute the stock solution with the vehicle to achieve the final dosing concentrations.

-

Prepare fresh solutions on the day of administration.

4. Administration:

-

Subcutaneous (SC) Injection:

-

Grasp the loose skin on the back of the neck or flank.

-

Insert the needle into the subcutaneous space.

-

Inject the this compound solution slowly.

-

Vary the injection site for repeated dosing.

-

-

Intravenous (IV) Injection:

-

For rats, the tail vein is commonly used.

-

Proper animal restraint is required.

-

Inject the this compound solution slowly into the vein.

-

5. Experimental Groups:

-

Control Group: Administer the vehicle only.

-

Treatment Groups: Administer different doses of this compound to establish a dose-response relationship.

6. Sample Collection and Processing:

-

Collect blood samples at predetermined time points post-administration (e.g., baseline, 2, 4, 8, 24, 48 hours for acute studies; weekly for subchronic studies).

-

For serum, allow blood to clot at room temperature, then centrifuge to separate the serum.

-

For plasma, collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA) and centrifuge immediately.

-

Store serum/plasma samples at -80°C until analysis.

7. Endpoint Analysis:

-